molecular formula C19H22N2O3 B11593356 N-(3,4-dimethylphenyl)-2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetamide

N-(3,4-dimethylphenyl)-2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetamide

Cat. No.: B11593356
M. Wt: 326.4 g/mol
InChI Key: CMMOFOKVLOKKDO-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique molecular structure, which includes a phenyl ring substituted with methyl groups and a dioxooctahydro-methanoisoindolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Phenyl Intermediate: Starting with 3,4-dimethylphenylamine, the compound can be reacted with acetic anhydride to form N-(3,4-dimethylphenyl)acetamide.

    Cyclization Reaction: The acetamide intermediate can then undergo a cyclization reaction with a suitable dicarboxylic acid derivative to form the dioxooctahydro-methanoisoindolyl moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenyl ring and the acetamide moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the production of advanced materials or as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetamide would depend on its specific application. For example, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and triggering a cascade of biochemical events.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)acetamide: Lacks the dioxooctahydro-methanoisoindolyl moiety.

    2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetamide: Lacks the 3,4-dimethylphenyl group.

Uniqueness

N-(3,4-dimethylphenyl)-2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetamide is unique due to its combined structural features, which may confer distinct chemical and biological properties compared to its simpler analogs.

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetamide

InChI

InChI=1S/C19H22N2O3/c1-10-3-6-14(7-11(10)2)20-15(22)9-21-18(23)16-12-4-5-13(8-12)17(16)19(21)24/h3,6-7,12-13,16-17H,4-5,8-9H2,1-2H3,(H,20,22)

InChI Key

CMMOFOKVLOKKDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3C4CCC(C4)C3C2=O)C

Origin of Product

United States

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